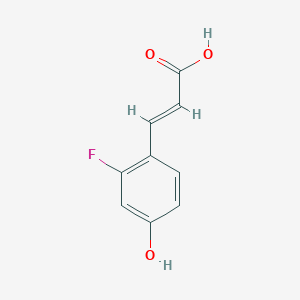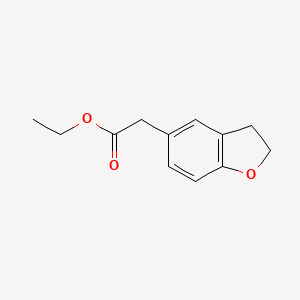
3-(2-Chlorophenyl)-7-(diethylamino)coumarin
Vue d'ensemble
Description
3-(2-Chlorophenyl)-7-(diethylamino)coumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. This particular compound is characterized by the presence of a 2-chlorophenyl group and a diethylamino group attached to the coumarin core, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-7-(diethylamino)coumarin typically involves the condensation of 2-chlorobenzaldehyde with diethylamine and a suitable coumarin precursor. One common method is the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts to form coumarins. The reaction conditions often include the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Pechmann condensation or other catalytic processes to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Chlorophenyl)-7-(diethylamino)coumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrocoumarins or other reduced products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the coumarin core, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic, basic, or neutral media).
Major Products Formed
The major products formed from these reactions include various substituted coumarins, dihydrocoumarins, and quinones, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(2-Chlorophenyl)-7-(diethylamino)coumarin has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe and a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a valuable tool in drug discovery and development.
Medicine: Its potential therapeutic applications include the treatment of various diseases, particularly those involving oxidative stress and inflammation.
Industry: The compound is used in the development of dyes, optical brighteners, and other materials with specific photophysical properties.
Mécanisme D'action
The mechanism of action of 3-(2-Chlorophenyl)-7-(diethylamino)coumarin involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, receptors, and other biomolecules. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and metabolic pathways. The presence of the 2-chlorophenyl and diethylamino groups can enhance its binding affinity and specificity for these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-Chlorophenyl)-7-(diethylamino)coumarin
- 3-(4-Chlorophenyl)-7-(diethylamino)coumarin
- 3-(2-Bromophenyl)-7-(diethylamino)coumarin
Uniqueness
3-(2-Chlorophenyl)-7-(diethylamino)coumarin is unique due to the specific positioning of the 2-chlorophenyl group, which can influence its chemical reactivity and biological activity. The diethylamino group also contributes to its distinct photophysical properties, making it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-7-(diethylamino)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2/c1-3-21(4-2)14-10-9-13-11-16(19(22)23-18(13)12-14)15-7-5-6-8-17(15)20/h5-12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBERUVRBQXSUGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yloxy]acetic acid](/img/structure/B3042994.png)









![Methyl 3-[(4-Hydroxyphenyl)amino]propanoate](/img/structure/B3043011.png)

